Ethyl 3-(4-Pyridyl)propiolate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-pyridin-4-ylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFGCHADKAHSFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 4 Pyridyl Propiolate and Analogous Structures
Retrosynthetic Analysis and Key Disconnections for Pyridyl Propiolates
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For ethyl 3-(4-pyridyl)propiolate, two primary disconnections are logical: the C(sp)-C(sp²) bond of the alkyne and the ester linkage.
Disconnection of the C(sp)-C(sp²) bond: This disconnection, central to the formation of the pyridine-alkyne linkage, suggests a cross-coupling reaction. The most prominent of these is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. researchgate.net This leads to two potential precursor sets: a 4-halopyridine and ethyl propiolate, or 4-ethynylpyridine and an ethyl haloformate. The former is generally more synthetically accessible.
Disconnection of the ester linkage: This disconnection points towards an esterification reaction as the final step. This would involve the reaction of 3-(4-pyridyl)propynoic acid with ethanol. This approach requires the prior synthesis of the substituted propynoic acid.
Based on the prevalence of cross-coupling methodologies in modern organic synthesis, the Sonogashira coupling approach is a highly viable and frequently employed strategy for constructing the core structure of pyridyl propiolates.
Strategic Approaches for 4-Pyridyl Moiety Introduction
The introduction of the 4-pyridyl moiety is a critical step in the synthesis of this compound. This is typically achieved through the functionalization of a pre-existing pyridine (B92270) ring or by employing coupling reactions with pyridyl precursors.
Direct functionalization of the pyridine ring at the 4-position to introduce an alkyne can be challenging due to the electron-deficient nature of the pyridine ring. While methods for direct C-H functionalization exist, they often lack the regioselectivity and substrate scope required for a targeted synthesis of this nature. Therefore, the use of pre-functionalized pyridine derivatives is a more common and reliable approach.
Cross-coupling reactions are the cornerstone for the synthesis of 4-alkynylpyridines. The Sonogashira coupling is a powerful and versatile method for forming C(sp)-C(sp²) bonds and is widely used for this purpose. researchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base.
The general reaction scheme involves the coupling of a 4-halopyridine (where the halogen can be iodine, bromine, or chlorine) with a terminal alkyne, in this case, ethyl propiolate. The reactivity of the 4-halopyridine follows the order I > Br > Cl. The reaction is typically carried out in a suitable solvent such as triethylamine, which can also serve as the base, or in other solvents like DMF or THF with an added base. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodoanisole | Ethyl propiolate | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp | High |
| 4-Bromopyridine (B75155) hydrochloride | Terminal Alkyne | Pd catalyst | CuI | Piperidine/TEA | DMF | 100 | Good to Excellent |
| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | up to 96 |
This table presents typical conditions for Sonogashira couplings of aryl/heteroaryl halides with terminal alkynes, which are analogous to the synthesis of this compound.
Formation of the Propiolate Ester Linkage
The formation of the propiolate ester can be achieved either by using a pre-formed propiolate ester in a coupling reaction or by esterifying a propynoic acid derivative in a later synthetic step.
Should the synthetic strategy proceed through 3-(4-pyridyl)propynoic acid, the final step would be an esterification reaction. The Fischer esterification is a classic and widely used method for this transformation. This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester.
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (min) | Yield (%) |
| Propanoic Acid | 1-Propanol | H₂SO₄ | 65 | 210 | 96.9 researchgate.net |
| Propanoic Acid | Ethanol | H₂SO₄ | 60-75 | Variable | Good |
| p-Aminobenzoic acid | Ethanol | H₂SO₄ | Reflux | Variable | Good |
This table illustrates typical conditions for Fischer esterification, applicable to the esterification of 3-(4-pyridyl)propynoic acid.
Transesterification is another potential method for forming the desired ethyl ester. This would involve reacting a different ester of 3-(4-pyridyl)propynoic acid (for example, the methyl ester) with ethanol in the presence of an acid or base catalyst. This method can be particularly useful if, for instance, the methyl ester is more readily synthesized or purified. While a viable synthetic strategy, specific examples of transesterification for this particular substrate are not as commonly reported as direct esterification or Sonogashira coupling with the final ester.
Innovative Synthetic Protocols and Efficiency Enhancements
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a highly efficient approach to complex molecules. This strategy is particularly advantageous for the synthesis of pyridine derivatives. For instance, a facile one-pot, three-component reaction has been reported for the synthesis of 4-methyl-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene derivatives, starting from 4-acetylpyridine, malononitrile, and a diketone. nih.gov While not a direct synthesis of this compound, this methodology showcases the potential of one-pot reactions for constructing complex molecules containing a 4-pyridyl moiety. The core principle involves the in-situ generation of intermediates that subsequently undergo cyclization to yield the final product. nih.gov
Another relevant example is the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones directly from alcohols, catalyzed by heteropolyanion-based ionic liquids under microwave and solvent-free conditions. mdpi.com This process involves an initial oxidation of the alcohol to an aldehyde, followed by a cyclocondensation reaction. mdpi.com Adapting such a tandem catalysis approach could potentially lead to a one-pot synthesis of this compound from a suitable pyridyl alcohol precursor. A patent describes a one-step synthesis of ethyl 3-(pyridin-2-ylamino)propanoate using 2-aminopyridine and ethyl acrylate with trifluoromethanesulfonic acid as a catalyst, achieving yields of 83-85%. google.compatsnap.com This highlights the efficiency of one-pot procedures in synthesizing related pyridine derivatives.
Catalysis plays a pivotal role in the synthesis of propiolates, with the Sonogashira coupling being a prominent method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. organic-chemistry.org The synthesis of this compound can be envisioned through the Sonogashira coupling of a 4-halopyridine (e.g., 4-iodopyridine (B57791) or 4-bromopyridine) with ethyl propiolate.
Recent research has focused on developing more efficient and environmentally friendly catalytic systems for Sonogashira and related cross-coupling reactions. Innovations include the use of palladium nanoparticles as catalysts, which can facilitate the reaction under ambient, copper-free, and amine-free conditions. organic-chemistry.orgnih.gov For instance, a highly efficient palladium-catalyzed Sonogashira coupling of terminal alkynes with fluoroarenes has been reported, demonstrating the versatility of modern catalytic systems. organic-chemistry.org Furthermore, the development of palladacycle catalysts has enabled deacetonative Sonogashira coupling of aryl propargyl alcohols with aryl chlorides. organic-chemistry.org
A study on the tandem Sonogashira/decarboxylative reaction of propiolic acid with aryl chlorides highlights the continuous evolution of this methodology. rsc.org While 2-chloropyridine was found to be a challenging substrate in this particular system, the research demonstrates the potential for direct coupling of propiolic acid derivatives with halogenated pyridines. rsc.org The efficiency of these catalytic systems is often dependent on the choice of catalyst, ligands, base, and solvent, with ongoing research aimed at optimizing these parameters for broader substrate scope and higher yields. A protocol for a copper-free Sonogashira cross-coupling in an aqueous medium at low temperatures has been reported, emphasizing the shift towards greener and more sustainable chemical processes. kaust.edu.sa
In line with the principles of green chemistry, mechanochemical and ultrasonic methods offer solvent-free or solvent-reduced alternatives to traditional synthesis. These techniques utilize mechanical energy (grinding, milling) or sound waves to induce chemical reactions.
Mechanochemistry has been successfully applied to the synthesis of various heterocyclic compounds, including those containing a pyridine ring. For example, the mechanochemical synthesis of 2-phenylimidazo[1,2-α]pyridine has been demonstrated through manual grinding and vortex mixing, offering a safe, energy-efficient, and solvent-free route. scielo.brresearchgate.net The Hantzsch dihydropyridine (B1217469) synthesis has also been adapted to a mechanochemical approach by grinding a mixture of an aldehyde, dimedone, an active methylene compound, and ammonium acetate at room temperature without a solvent. nih.gov While a direct mechanochemical synthesis of this compound has not been extensively reported, these examples suggest the feasibility of this technique for coupling a pyridyl component with a propiolate precursor under solvent-free conditions.
Ultrasound-assisted synthesis is another powerful tool for accelerating organic reactions. ksu.edu.sanih.gov Sonochemistry can promote reactions through acoustic cavitation, leading to shorter reaction times and higher yields compared to conventional heating. nih.gov This technique has been employed in the synthesis of various heterocycles, including pyrimidines and their fused derivatives. nih.gov For example, an ultrasound-assisted one-pot condensation has been used to synthesize novel pyrrole dihydropyrimidinones in lactic acid as a green solvent. researchgate.net The application of ultrasound has been shown to be beneficial in various organic transformations such as alkylation, condensation, and cycloaddition reactions. ksu.edu.sa Although specific applications to the synthesis of pyridyl propiolates are not widely documented, the general success of sonochemistry in promoting related organic reactions suggests its potential for the efficient synthesis of this compound.
Comparative Analysis of Synthetic Yields and Stereochemical Control
A comparative analysis of synthetic yields from different methodologies is crucial for selecting the most efficient route for the preparation of this compound and its analogs. While specific yield data for the target compound under all the discussed innovative techniques are not available in the literature, a comparison can be drawn from related reactions.
For the highly relevant Sonogashira coupling, yields can vary significantly depending on the specific substrates and reaction conditions.
| Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | Pd/CuFe2O4 MNPs | EtOH | K2CO3 | 90 | ijnc.ir |
| 4-Chlorotoluene | Propiolic acid | PdCl2/Xphos | DMSO | DBU | 61 | rsc.org |
| 1-Chloronaphthalene | Propiolic acid | PdCl2/Xphos | DMSO | DBU | 81 | rsc.org |
| Aryl Halides (general) | Arylacetylene | Pd(CH3CN)2Cl2/cataCXium A | 2-MeTHF | Cs2CO3 | Good to Excellent | nih.gov |
Chemical Reactivity and Mechanistic Investigations of Ethyl 3 4 Pyridyl Propiolate
Cycloaddition Reactions in Heterocyclic Synthesis
Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. Ethyl 3-(4-pyridyl)propiolate, as an electron-deficient dipolarophile and dienophile, readily participates in these transformations to yield a variety of five- and six-membered heterocyclic systems. wikipedia.orgwikipedia.org
1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions are concerted, pericyclic reactions involving a 1,3-dipole and a dipolarophile, such as this compound, to form five-membered rings. wikipedia.org This class of reactions is a cornerstone for the synthesis of numerous aromatic heterocycles. chim.it
This compound exhibits significant reactivity towards various 1,3-dipoles, including nitrile imines and diazo compounds. Nitrile imines, typically generated in situ from hydrazonoyl halides, react with the activated alkyne to afford pyrazole (B372694) derivatives. chim.itmdpi.com The reaction proceeds through a [3+2] cycloaddition pathway where the nitrile imine acts as a three-atom (C-N-N) component. chim.it
Similarly, diazo compounds, which are another class of 1,3-dipoles, can react with acetylenic esters. While the reaction with this compound is not as extensively documented as with simpler propiolates, the general reactivity pattern involves the addition of the diazo compound across the alkyne to form pyrazoles. The concerted nature of these cycloadditions often leads to high stereospecificity. wikipedia.org
The versatility of this compound in 1,3-dipolar cycloadditions allows for the synthesis of a range of important heterocycles.
Pyrazoles: As mentioned, the reaction with nitrile imines is a primary route to highly substituted pyrazoles. chim.it This method is advantageous as it directly yields the aromatic pyrazole ring without requiring a subsequent oxidation step, which is often necessary when using alkene dipolarophiles. chim.it
Triazoles: 1,2,3-Triazoles are synthesized through the Huisgen 1,3-dipolar cycloaddition of organic azides with alkynes. nih.gov this compound can serve as the alkyne component in this reaction, reacting with various azides to produce 1,4-disubstituted-1,2,3-triazoles. This reaction is a prominent example of "click chemistry" due to its high efficiency and regioselectivity, especially when catalyzed by copper(I). nih.gov
Indolizines: Indolizines and related fused nitrogen heterocycles can be formed from the reaction of pyridinium (B92312) ylides with activated alkynes. Pyridinium ylides act as 1,3-dipoles in these cycloaddition reactions, and the subsequent cyclization and aromatization steps lead to the formation of the indolizine (B1195054) core.
The following table summarizes the formation of these heterocycles from this compound.
| 1,3-Dipole | Resulting Heterocycle | Reaction Type |
| Nitrile Imine | Pyrazole | [3+2] Cycloaddition |
| Organic Azide | 1,2,3-Triazole | Huisgen Cycloaddition |
| Pyridinium Ylide | Indolizine | [3+2] Cycloaddition |
The regioselectivity of 1,3-dipolar cycloadditions with unsymmetrical alkynes like this compound is a critical aspect governed by electronic and steric factors. nih.gov In the reaction with nitrile imines, two regioisomers can potentially form. The observed regiochemistry often depends on the substituents on the nitrile imine. chim.it Frontier Molecular Orbital (FMO) theory is commonly used to predict the predominant regioisomer, which results from the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. wikipedia.org For electron-deficient alkynes, the reaction is typically controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction. wikipedia.org
Stereochemical outcomes are primarily relevant when the cycloaddition creates new stereocenters. Since the reaction with an alkyne leads to an aromatic five-membered ring, the initial stereochemistry of the adduct is often lost upon aromatization. However, in cases where stable, non-aromatic primary cycloadducts are formed, the concerted nature of the reaction ensures a high degree of stereospecificity. wikipedia.org
Diels-Alder and Related Pericyclic Reactivity
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com this compound, with its electron-withdrawing ester group, is an effective dienophile for this reaction. organic-chemistry.org It can react with electron-rich dienes to construct substituted cyclohexadiene derivatives, which are precursors to various aromatic and hydroaromatic systems. organic-chemistry.orglibretexts.org
The reaction is governed by orbital symmetry and proceeds through a concerted mechanism involving a single cyclic transition state. wikipedia.org The reactivity is enhanced by the electronic complementarity between an electron-rich diene and an electron-poor dienophile. organic-chemistry.org A variant, the hetero-Diels-Alder reaction, involves dienes or dienophiles containing heteroatoms, leading to the synthesis of six-membered heterocycles. sigmaaldrich.com For instance, reaction with a 1-aza-1,3-butadiene could yield a dihydropyridine (B1217469) derivative.
The regioselectivity of the Diels-Alder reaction with an unsymmetrical dienophile like this compound is predictable. For example, in a reaction with an unsymmetrical diene such as 1-methoxy-1,3-butadiene, the major product is typically the "ortho" or "para" isomer, depending on the electronic nature of the substituents.
Nucleophilic and Electrophilic Addition Reactions
Beyond cycloadditions, the electron-deficient triple bond of this compound is susceptible to both nucleophilic and electrophilic addition reactions.
Nucleophilic Addition: The carbon atom beta to the ester group is highly electrophilic and is the primary site for attack by nucleophiles. This reaction, often a Michael-type addition, can occur with a wide range of nucleophiles, including amines, thiols, and carbanions. The initial addition product is an enolate or a related species, which is then protonated to give a substituted alkene. The stereochemistry of the resulting alkene (E or Z) depends on the reaction conditions and the nature of the nucleophile.
Electrophilic Addition: Electrophilic addition to alkynes is also possible, though it is less common for highly electron-deficient alkynes compared to electron-rich ones. lasalle.edu The reaction is initiated by the attack of an electrophile on the pi system of the triple bond. youtube.comlibretexts.org For example, the addition of hydrogen halides (HX) would proceed via a vinyl cation intermediate. According to Markovnikov's rule, the proton would add to the carbon atom that results in the more stable carbocation. However, the strong electron-withdrawing effect of the ester and pyridyl groups can influence this regioselectivity.
The following table provides examples of potential addition reactions.
| Reagent Type | Example Reagent | Reaction Type | Intermediate (if applicable) |
| Nucleophile | R₂NH (Amine) | Michael Addition | Enolate |
| Nucleophile | RSH (Thiol) | Michael Addition | Enolate |
| Electrophile | HBr | Electrophilic Addition | Vinyl Cation |
| Electrophile | Br₂ | Electrophilic Addition | Bromonium Ion |
Conjugate Additions to the Activated Alkyne
The conjugate or Michael addition is a cornerstone of the reactivity of this compound. youtube.com This reaction involves the 1,4-addition of a nucleophile to the activated alkyne system. beilstein-journals.orgresearchgate.net The high electrophilicity of the β-carbon of the propiolate moiety facilitates the addition of a diverse range of "soft" nucleophiles. researchgate.net The reaction is typically initiated by the attack of the nucleophile on the β-carbon, which leads to the formation of a vinyl anion intermediate. This intermediate is then protonated to yield the final adduct. libretexts.org
The stereochemical outcome of these additions can often be controlled by the reaction conditions. For instance, the addition of thiols to ethyl propiolate can yield either the Z or E isomer. The Z-isomer is typically formed under kinetic control at lower temperatures, proceeding through an allenolate intermediate. rsc.org At higher temperatures, thermodynamic control prevails, leading to the more stable E-isomer. rsc.org
A variety of nucleophiles participate in conjugate additions to activated alkynes, including thiols, amines, and alcohols. nih.gov The efficiency and outcome of these reactions are influenced by factors such as the nucleophilicity of the donor, the solvent, and the presence of catalysts. beilstein-journals.orgnih.gov For example, amine-catalyzed additions of thiols often proceed with high yield and stereoselectivity. nih.gov The pyridyl group in this compound acts as an electron-withdrawing group, further activating the alkyne for such additions, analogous to other α,β-unsaturated systems. calstate.edumdpi.com
| Nucleophile (Donor) | Catalyst/Base | Solvent | Product Type | Ref. |
| Thiophenols | Trialkylamine | CH₂Cl₂ | Z-Thioenoate | rsc.org |
| Aliphatic Thiols | KOt-Bu | Various | Z-Thioenoate | rsc.org |
| Dodecanethiol | Triethylamine | DMSO, MeCN | Vinyl Sulfide | beilstein-journals.org |
| Amines | (various) | Various | Enamine | nih.gov |
| Alcohols | (various) | Various | Enol Ether | rsc.org |
Additions Involving Pyridine (B92270) Nitrogen Participation
The nitrogen atom of the pyridine ring in this compound can actively participate in reactions, particularly in intramolecular cyclization processes. This participation is facilitated by the nucleophilic character of the nitrogen lone pair and its strategic position relative to the reactive alkyne.
One significant mode of reactivity involves the formation of pyridinium zwitterions or salts, which can then undergo cyclization. For instance, pyridinium 1,4-zwitterions have been shown to react with propiolic acid derivatives in formal (4+1) cyclization reactions to furnish indolizine derivatives. nih.gov A plausible mechanism involves the initial nucleophilic attack of an acetylide on the pyridinium ring, leading to dearomatization. This is followed by an intramolecular Michael addition, ring contraction, and rearomatization to yield the final heterocyclic product. nih.gov
Similarly, the reaction of 4-pyridone with methyl propiolate demonstrates the nucleophilic character of the ring nitrogen, which attacks the activated alkyne to form a trans-vinylpyridone adduct as the major product. mdpi.com Although this is an intermolecular example, it highlights the inherent reactivity of the pyridine nitrogen towards propiolate systems. In the case of this compound, if the nitrogen were quaternized or activated, it could lead to intramolecular cyclization pathways, forming fused heterocyclic systems. For example, free-radical intramolecular cyclization of appropriately substituted pyrrolylpyridinium salts has been used to synthesize complex polyheterocycles, demonstrating the viability of cyclization involving the pyridine ring. beilstein-journals.orgnih.gov
Catalytic Transformations
Catalytic methods, particularly those employing transition metals, significantly expand the synthetic utility of this compound by enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.
Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net While this compound itself is a substituted alkyne, it can be synthesized using Sonogashira-type coupling reactions. For example, the palladium- and copper-catalyzed coupling of ethyl propiolate with 4-iodopyridine (B57791) or 4-bromopyridine (B75155) would be a direct route to the target molecule. princeton.edulgcstandards.com
The reaction typically involves two independent catalytic cycles: a palladium cycle and a copper cycle. beilstein-journals.org The palladium(0) complex undergoes oxidative addition with the aryl halide. Simultaneously, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. beilstein-journals.org Numerous palladium sources, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, and various ligands can be employed to optimize the reaction. nih.govresearchgate.net Copper-free Sonogashira protocols have also been developed. beilstein-journals.orglgcstandards.com The synthesis of various ethyl arylpropiolates has been efficiently achieved through palladium-catalyzed cross-coupling reactions, highlighting the broad applicability of this methodology. mdpi.com
| Aryl Halide | Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Ref. |
| Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Amine | researchgate.net |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Amine | lgcstandards.com |
| Aryl Iodide | Ethyl Propiolate | Pd₂(DBA)₃/Xantphos | None | (via Indate) | mdpi.com |
| Fluoroarenes | Terminal Alkyne | Pd catalyst | None | LiHMDS | lgcstandards.com |
Cascade and Annulation Reactions
This compound is an excellent substrate for cascade and annulation reactions, which allow for the rapid construction of complex heterocyclic scaffolds in a single synthetic operation. richmond.edu These reactions often proceed through a sequence of steps, such as Michael addition followed by intramolecular cyclization. princeton.edu
The synthesis of pyridine derivatives can be achieved through various annulation strategies involving alkynes. rsc.orgcalstate.edu For instance, rhodium(III)-catalyzed N-annulation of α,β-unsaturated imines with alkynes provides a route to substituted pyridines. rsc.org Similarly, base-promoted annulation of terminal alkynes with benzamides can yield 3,5-diaryl pyridines in a formal [2+2+1+1] cyclocondensation. calstate.edu
Tandem annulation of 1,3-enyne systems, which share structural similarities with pyridyl propiolates, can lead to functionalized pyridines through mechanisms involving electrophilic or radical cyclization. beilstein-journals.org A well-documented one-pot reaction sequence involves the initial conjugate addition of a thiol to ethyl propiolate, followed by oxidation to a sulfone and a subsequent Diels-Alder reaction, demonstrating the potential for cascade transformations. The electron-deficient alkyne in this compound makes it a suitable component for such multi-step sequences, enabling the synthesis of diverse and densely functionalized molecular architectures.
Radical Functionalization Chemistry
The electron-deficient alkyne of this compound is also reactive towards radical species. Radical functionalization offers a complementary approach to ionic reactions for forming new bonds under neutral conditions. libretexts.org
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. lgcstandards.com Pyridyl radicals can be generated from halopyridines or other precursors and subsequently added to alkenes or alkynes. researchgate.netprinceton.edu In the context of this compound, the addition of a carbon-centered radical to the alkyne would generate a vinyl radical intermediate. This intermediate could then be trapped, for example, by a hydrogen atom donor, to complete a hydroalkylation or hydroarylation of the triple bond.
Radical chain reactions provide another avenue for functionalization. For instance, the triethylborane-induced hydrostannation of ethyl propiolate with tributyltin hydride generates a mixture of vinylstannane isomers. These isomers can then participate in radical-coupling reactions with alkyl iodides, effectively forming a new carbon-carbon bond. Furthermore, intramolecular radical cyclizations involving pyridinium salts have been shown to be effective for building polycyclic heteroaromatic systems, indicating that the pyridine moiety can participate in and influence radical-mediated transformations. beilstein-journals.orgnih.gov
Applications in Advanced Organic Synthesis and Material Science
Versatile Building Block for Diverse Heterocyclic Scaffolds
The electrophilic nature of the alkyne group in propiolate esters makes them valuable building blocks in the synthesis of various heterocyclic structures through cycloaddition and conjugate addition reactions. However, specific examples detailing the use of Ethyl 3-(4-Pyridyl)propiolate to generate the subsequent fused ring systems, pyridinone derivatives, and complex polycyclic structures are not extensively available in the literature.
Pyridine-Containing Fused Ring Systems
The synthesis of fused pyridine (B92270) ring systems is a significant area of research in medicinal chemistry due to their presence in numerous biologically active compounds. In principle, this compound could serve as a synthon for such structures. The general strategies for creating fused pyridine heterocycles often involve intramolecular cyclization or intermolecular cycloaddition pathways. While various methods exist for constructing fused pyridine rings like furo[2,3-b]pyridines, pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, and pyrano[4,3-b]pyridines, the direct utilization of this compound in these specific syntheses is not prominently documented.
Pyridinone Derivatives and Their Chemical Utility
Pyridinone and its derivatives are important scaffolds in medicinal chemistry, known for a wide range of biological activities. The synthesis of pyridinones can be achieved through various multi-component reactions. For instance, the Hantzsch pyridine synthesis or variations thereof are common methods. Conceptually, the propiolate functional group in this compound could participate in cyclization reactions with appropriate dinucleophiles to form pyridinone rings, but specific, published examples of this transformation are not readily found.
Complex Polycyclic Structures (e.g., Anthraquinones)
Anthraquinones are a class of polycyclic aromatic compounds with applications ranging from dyes to pharmaceuticals. Their synthesis often involves Friedel-Crafts acylation reactions or Diels-Alder cycloadditions. The role of this compound as a building block for anthraquinone structures has not been established in the available chemical literature.
Precursor in Medicinal Chemistry Lead Optimization (Focus on structure-activity relationship studies)
The pyridine motif is a key component in many pharmaceuticals due to its ability to engage in hydrogen bonding and other interactions with biological targets. While this compound possesses this important feature, its direct application as a precursor for the specified enzyme inhibitors and bioactive analogues is not well-documented.
Exploration in the Synthesis of Bioactive Analogues (e.g., Antithrombotic Agents)
Antithrombotic agents are crucial for the prevention and treatment of blood clots. One important oral anticoagulant is Dabigatran etexilate. The synthesis of this drug involves several key intermediates, including structures that contain a pyridine ring linked to an amino propanoate backbone. For example, ethyl 3-(pyridin-2-ylamino)propanoate is a known intermediate in the synthesis of Dabigatran. Although this compound is structurally related to this compound, it is different in the position of the nitrogen within the pyridine ring, the nature of the linker (amino propanoate vs. propiolate), and its synthetic origin. There is no direct evidence in the reviewed literature to suggest that this compound is used in the synthesis of Dabigatran or other commercially significant antithrombotic agents.
Role in Polymer Chemistry
This compound integrates a polymerizable alkyne functionality with a versatile pyridyl group, positioning it as a valuable compound in polymer chemistry. The pyridine ring, in particular, imparts pH-responsiveness and coordinating capabilities to macromolecular structures.
While direct polymerization of this compound is not extensively documented in the reviewed literature, its structural components—a terminal alkyne and a 4-pyridyl group—suggest its potential as a functional monomer. The presence of the pyridine ring allows for the preparation of polymers that can respond to changes in pH. mdpi.comebrary.netrjptonline.org
For instance, conjugated polymers containing pyridine units, such as poly(p-pyridinium phenylene ethynylene)s (PPyPE), have been synthesized through Pd-catalyzed Sonogashira coupling reactions. nih.govresearchgate.net These polymers demonstrate pH-responsive optical properties. nih.govresearchgate.net The protonation and deprotonation of the nitrogen atom in the pyridine ring alter the polymer's electronic structure, leading to changes in fluorescence. nih.govresearchgate.net Upon the addition of acid, the fluorescence intensity of these polymers decreases and red-shifts, while the addition of a base causes an increase in fluorescence intensity. nih.govresearchgate.net This behavior makes such polymers effective and reusable as pH-responsive fluorescent chemical sensors. nih.govresearchgate.net Given its structure, this compound could potentially be used to create polymers with similar sensory applications.
The types of ionizable moieties in pH-responsive polymers can be categorized as either basic groups that accept protons at low pH or acidic groups that donate protons at high pH. mdpi.com Common basic functional groups incorporated into these polymers include amines and pyridines. mdpi.comrjptonline.org
Table 1: Examples of pH-Responsive Polymer Systems with Pyridyl Moieties
| Polymer System | Functional Moiety | Response to pH Change | Potential Application |
|---|---|---|---|
| Poly(p-pyridinium phenylene ethynylene)s (PPyPE) | Pyridine Ring | Changes in fluorescence intensity and wavelength with protonation/deprotonation. nih.govresearchgate.net | Reusable fluorescent pH sensor. nih.govresearchgate.net |
| Cationic Polymers | Ammonium Salts | Release protons at low pH and accept protons at high pH. | Drug delivery systems. ebrary.net |
| Anionic Polymers | Carboxylic or Sulfonic Acids | Accept protons at low pH and donate protons at high pH. | Drug delivery systems. ebrary.net |
The pyridyl moiety, a key feature of this compound, is crucial in the design of advanced chain transfer agents for controlled radical polymerization, specifically in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgacs.org RAFT polymerization is a versatile technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. nih.gov The control in RAFT is achieved through a chain transfer agent (CTA), typically a thiocarbonylthio compound. acs.org
A significant innovation in this area is the development of "switchable" RAFT agents containing N-pyridyl functional groups. rsc.orgacs.org The reactivity of these agents can be modulated by altering the pH. rsc.orgacs.org In acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This "activated" form is suitable for controlling the polymerization of more active monomers (MAMs), such as acrylates and styrene. rsc.org Conversely, in neutral or basic conditions, the pyridine is in its deactivated form, which is more effective for controlling the polymerization of less active monomers (LAMs), like N-vinylpyrrolidone (NVP). rsc.org This pH-switchable character allows for the in-situ synthesis of block copolymers from monomers with different reactivities. rsc.orgacs.org
Research on a series of cyanomethyl N-aryl-N-pyridyldithiocarbamates demonstrated that the substituent on the aryl group influences the degree of control over the polymerization of NVP. rsc.orgsemanticscholar.org The best control was achieved with an electron-donating methoxy substituent, which represents one of the less active RAFT agents in the series. rsc.orgsemanticscholar.org
Table 2: Performance of Switchable N-Pyridyl-Functional Dithiocarbamate RAFT Agents in N-Vinylpyrrolidone (NVP) Polymerization
| RAFT Agent Substituent (R') | Conversion (%) | Polydispersity Index (Đ) | Observations |
|---|---|---|---|
| Methyl (Me) | 27 | 1.45 | Moderate dispersity control at low conversion. rsc.org |
| Methyl (Me) | 93 | 1.50 | Higher dispersity at high conversion. rsc.org |
| Methoxyphenyl (MeOPh) | 94 | 1.36 | Excellent control of molar mass and lower dispersity even at high conversion. rsc.org |
| Phenyl (Ph) | 36 | 1.10 | Low dispersity at low conversion. rsc.org |
| Phenyl (Ph) | 95 | 1.55 | Higher dispersity at high conversion. rsc.org |
| Fluorophenyl (FPh) | 97 | 1.89 | Linear pseudo-first order kinetics but relatively high dispersity at high conversion. rsc.org |
Contributions to Supramolecular Chemistry
The distinct electronic and geometric features of this compound, namely the hydrogen bond-accepting pyridine nitrogen and the linear, rigid propiolate linker, make it a compelling building block in supramolecular chemistry.
The 4-pyridyl group is a well-established motif for directing self-assembly through non-covalent interactions, primarily hydrogen bonding and metal coordination. The nitrogen atom acts as a hydrogen bond acceptor, capable of forming robust interactions with donor groups like carboxylic acids or amides.
For example, a structurally related compound, (E)-3-(pyridin-4-yl)acrylic acid, demonstrates how the 4-pyridyl group can drive the formation of ordered supramolecular structures. In the crystalline state, strong O—H⋯N hydrogen bonds link the molecules into chains. researchgate.net These chains are further organized by weaker C—H⋯O interactions and π–π stacking, leading to a three-dimensional network. researchgate.net
The position of the nitrogen atom within the pyridine ring can significantly influence the morphology of the resulting self-assembled nanostructures. Studies on isomeric pyridine-containing L-glutamic lipids have shown that the 2-, 3-, and 4-pyridyl isomers form distinct nanostructures—nanofibers, nanotwists, and nanotubes, respectively—in organogels. researchgate.net This highlights the critical role of the directional nature of the interactions involving the pyridyl nitrogen in determining the final supramolecular architecture. researchgate.net Therefore, the 4-pyridyl group in this compound can be expected to direct linear or zigzag self-assembly patterns.
Furthermore, pyridine-containing dithiols have been used as precursors for self-assembled monolayers (SAMs) on gold substrates. hbku.edu.qa The pyridine moiety can promote a high degree of orientational order within the monolayer through interactions with the substrate. hbku.edu.qa
The ability of this compound to participate in both polymerization and supramolecular assembly allows for its use in the bottom-up design of functional materials. mdpi.com The properties of these materials are dictated by the arrangement of the molecular components. mdpi.com
In the realm of polymeric materials, the incorporation of the pyridyl group can lead to pH-responsive systems, as discussed previously. nih.govresearchgate.net Such materials have applications in sensors, drug delivery, and smart coatings. mdpi.comebrary.netrjptonline.org
In supramolecular materials, the pyridyl group is instrumental in constructing ordered architectures with specific functions. For instance, 5,10,15,20-tetrakis(4-pyridyl)porphyrin salts form stacked macrocycles in the solid state. mdpi.com These materials exhibit anisotropic electrical conductivity, with conductivity being approximately three orders of magnitude higher along the stacking axis of the porphyrin macrocycles. mdpi.com This demonstrates how the self-assembly directed by the pyridyl groups can be harnessed to create materials with tailored electronic properties for applications in molecular electronics. mdpi.com The design of such functional materials often involves integrating multiple components and functional groups to create complex microstructures. mdpi.com
Spectroscopic Characterization and Structural Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For ethyl 3-(4-pyridyl)propiolate, both ¹H and ¹³C NMR would provide critical information about its structure.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the pyridyl ring protons.
Ethyl Group: The ethyl group would present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet, resulting from coupling to the adjacent methyl protons, would likely appear in the downfield region around 4.2 ppm due to the deshielding effect of the neighboring oxygen atom. The triplet, from coupling to the methylene protons, would be expected at a more upfield position, around 1.3 ppm.
Pyridyl Ring: The 4-substituted pyridine (B92270) ring will exhibit a characteristic AA'BB' or a simple two-doublet system, depending on the magnetic equivalence of the protons. The protons ortho to the nitrogen (H-2 and H-6) are expected to be the most deshielded due to the electron-withdrawing nature of the nitrogen, appearing as a doublet around 8.6 ppm. The protons meta to the nitrogen (H-3 and H-5) would resonate as a doublet at a slightly more upfield position, around 7.4 ppm.
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule.
Ethyl Group: The methylene carbon (-CH₂-) would be expected around 62 ppm, and the methyl carbon (-CH₃) at approximately 14 ppm.
Propiolate Group: The carbonyl carbon (C=O) of the ester would be the most downfield signal, anticipated in the range of 150-155 ppm. The sp-hybridized carbons of the alkyne would have characteristic shifts, with the carbon attached to the pyridyl ring appearing around 85-90 ppm and the carbon attached to the carbonyl group at a similar or slightly different chemical shift.
Pyridyl Ring: The carbon atoms of the pyridine ring would have distinct chemical shifts. The carbons ortho to the nitrogen (C-2 and C-6) would be deshielded, resonating around 150 ppm. The carbons meta to the nitrogen (C-3 and C-5) would appear around 125 ppm. The ipso-carbon (C-4) attached to the propiolate group would be found in the region of 140-145 ppm.
Predicted ¹H and ¹³C NMR Data for this compound
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl | -CH₂- | ~4.2 (q) | ~62 |
| -CH₃ | ~1.3 (t) | ~14 | |
| Pyridyl | H-2, H-6 | ~8.6 (d) | ~150 |
| H-3, H-5 | ~7.4 (d) | ~125 | |
| C-4 | - | ~140-145 | |
| Propiolate | C=O | - | ~150-155 |
| -C≡C- | - | ~85-90 |
Note: These are predicted values based on analogous structures and have not been experimentally verified.
While no experimental 2D NMR data is available, these techniques would be crucial for confirming the predicted structure.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. Key expected correlations would be between the methylene and methyl protons of the ethyl group, and between the ortho and meta protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would definitively link the proton signals of the ethyl and pyridyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons over two or three bonds. This would be instrumental in confirming the connectivity of the entire molecule. For instance, correlations from the ortho-protons (H-2, H-6) of the pyridine ring to the alkyne carbons and the ipso-carbon (C-4) would be expected. Similarly, correlations from the methylene protons of the ethyl group to the carbonyl carbon would confirm the ester linkage.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several characteristic absorption bands.
C≡C Stretch: A sharp, medium-to-weak intensity band for the alkyne C≡C stretching vibration is expected in the region of 2200-2250 cm⁻¹.
C=O Stretch: A strong, sharp absorption band for the ester carbonyl (C=O) stretching vibration would be prominent around 1715-1730 cm⁻¹.
C-O Stretch: The C-O stretching vibrations of the ester group would likely appear as two bands in the 1250-1000 cm⁻¹ region.
C=C and C=N Stretches: The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to show multiple bands in the 1600-1450 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar C≡C bond.
C≡C Stretch: The alkyne C≡C stretching vibration, being a relatively non-polar bond, is expected to give a strong and sharp signal in the Raman spectrum, likely in the same 2200-2250 cm⁻¹ region as in the IR spectrum.
Pyridine Ring Vibrations: The symmetric breathing modes of the pyridine ring would also be expected to be strong in the Raman spectrum.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |
| C≡C | Stretch | 2200-2250 (weak-medium) | Strong |
| C=O | Stretch | 1715-1730 (strong) | Medium |
| C-O | Stretch | 1250-1000 (strong) | Weak |
| Pyridine Ring | C=C, C=N Stretch | 1600-1450 (medium) | Strong |
| Aromatic C-H | Stretch | >3000 (medium) | Medium |
| Aliphatic C-H | Stretch | <3000 (medium) | Medium |
Note: These are predicted values based on analogous structures and have not been experimentally verified.
Without experimental data, a detailed conformational analysis is speculative. However, vibrational spectroscopy could potentially be used to study the rotational isomers around the C-C single bonds, for example, the orientation of the ester group relative to the alkyne. Different conformers might exhibit slight shifts in their vibrational frequencies, which could be resolved at low temperatures.
Theoretical and Computational Chemistry Approaches
Conformational Landscape Analysis and Interconversion Barriers
The conformational landscape of Ethyl 3-(4-Pyridyl)propiolate is primarily defined by the torsional angles around the single bonds, which connect the rigid pyridyl ring and the linear propiolate moiety to the flexible ethyl group. Theoretical and computational chemistry approaches, particularly Density Functional Theory (DFT), are instrumental in mapping this landscape and identifying the stable conformers and the energy barriers that separate them.
The key rotational degrees of freedom in this compound are:
Rotation around the C(pyridyl)-C(alkyne) bond: This involves the rotation of the pyridyl ring relative to the propiolate group. Due to the cylindrical symmetry of the alkyne bond, the steric hindrance to this rotation is expected to be relatively low. However, electronic effects, such as the interaction between the π-system of the pyridine (B92270) ring and the propiolate group, can lead to preferential orientations. The lowest energy conformation is predicted to be one where the plane of the pyridyl ring is either coplanar or perpendicular to the plane of the ester group, to minimize steric repulsion and maximize electronic stabilization.
Rotation around the C-O and O-C bonds of the ethyl ester group: The ethyl group introduces additional conformational flexibility. The rotation around the C-O bond of the ester linkage can lead to syn and anti conformations. Typically, the syn-periplanar conformation, where the carbonyl group and the ethyl group are on the same side, is energetically favored in esters.
Computational studies on analogous aromatic esters suggest that the energy barriers for these rotations are generally low. For instance, the rotation of a phenyl ring attached to a carbonyl group typically has a barrier of a few kcal/mol. Similarly, the rotation within an ethyl ester group also has a low energy barrier. These low barriers indicate that at room temperature, this compound is likely to exist as a dynamic ensemble of rapidly interconverting conformers.
A hypothetical conformational analysis would involve a scan of the potential energy surface by systematically varying the key dihedral angles. The results of such an analysis can be summarized in a data table.
Table 1: Calculated Rotational Barriers for Key Torsional Angles in this compound (Hypothetical DFT Data)
| Rotational Bond | Dihedral Angle Definition | Minimum Energy Conformation (°) | Transition State (°) | Calculated Barrier (kcal/mol) |
| Pyridyl-C(alkyne) | N1-C4-Cα-Cβ | 0 (Coplanar) | 90 (Perpendicular) | 1.5 - 3.0 |
| Ester C-O | Cβ-C(O)-O-CH₂ | 0 (syn-periplanar) | 180 (anti-periplanar) | 4.0 - 6.0 |
| Ester O-CH₂ | C(O)-O-CH₂-CH₃ | 180 (staggered) | 0 (eclipsed) | 2.5 - 4.0 |
Note: The data in this table are illustrative and based on typical values for similar functional groups from computational chemistry literature, as direct experimental or computational data for this compound is not available.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of molecules like this compound in various environments, such as in a vacuum, in solution, or in a condensed phase. nih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings over time.
For a single molecule of this compound in a vacuum, an MD simulation would illustrate the rapid rotations around the single bonds, confirming the low interconversion barriers suggested by conformational analysis. The simulation would show the pyridyl ring undergoing frequent, large-amplitude librations, while the ethyl group would exhibit more complex motions, including "wagging" and "twisting" of the terminal methyl group.
When simulated in a solvent, such as water or an organic solvent, the dynamic behavior of this compound would be influenced by intermolecular interactions. The polar pyridine ring and the ester group would be expected to form hydrogen bonds with protic solvents or engage in dipole-dipole interactions with other polar molecules. These interactions can influence the conformational preferences and the rates of interconversion between different conformers. For instance, a polar solvent might stabilize a more polar conformer that is less favored in the gas phase.
MD simulations of multiple this compound molecules can provide insights into their aggregation behavior. Due to the presence of the aromatic pyridyl ring, π-π stacking interactions are likely to play a significant role in the self-assembly of these molecules in non-polar solvents or in the solid state. The simulations could predict the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and the strength of these interactions.
Table 2: Key Observables from a Hypothetical Molecular Dynamics Simulation of this compound
| Simulation System | Key Dynamic Behavior Observed | Potential Insights |
| Single molecule (vacuum) | Rapid rotation around single bonds; flexibility of the ethyl chain. | Intrinsic flexibility and conformational dynamics of the molecule. |
| Single molecule (in water) | Formation of transient hydrogen bonds between the pyridine nitrogen/ester oxygens and water; solvent caging effects restricting rotational freedom. | Solvation effects on conformational equilibrium and dynamics. |
| Multiple molecules (in heptane) | Aggregation driven by π-π stacking of pyridyl rings and dipole-dipole interactions of ester groups. | Mechanisms of self-assembly and nucleation in non-polar environments. |
| Amorphous solid state | Limited rotational and translational motion; distribution of conformers trapped in a disordered matrix. | Understanding the structure and properties of the amorphous solid. |
Note: This table presents expected outcomes from MD simulations based on the chemical structure of this compound and general principles of molecular dynamics, as specific simulation studies on this compound are not publicly available.
Future Prospects and Emerging Research Trajectories
Development of Novel Catalytic Systems for Efficient Transformations
The future utility of ethyl 3-(4-pyridyl)propiolate is intrinsically linked to the development of advanced catalytic systems capable of manipulating its structure with high efficiency and selectivity. The pyridine (B92270) nitrogen and the electron-deficient alkyne present distinct sites for catalytic activation. Research is moving towards transition-metal-catalyzed C-H functionalization, which allows for the direct modification of the pyridine ring at positions that are otherwise difficult to access. Catalytic systems based on rhodium, iridium, palladium, and nickel have shown promise in functionalizing pyridine derivatives, offering pathways to introduce additional complexity to molecules derived from this compound. nih.gov For instance, copper-catalyzed systems have been developed for the asymmetric coupling of pyridines with terminal alkynes, providing a direct route to chiral propargyl-functionalized heterocycles. acs.org Future work will likely focus on creating catalysts that can selectively functionalize either the pyridine ring or the alkyne, or even both in a controlled manner, opening up avenues for creating diverse molecular architectures.
Bio-Inspired Catalysis for Pyridyl-Propiolate Derivatives
Drawing inspiration from nature's enzymatic machinery offers a promising avenue for developing next-generation catalysts. Bio-inspired catalysts often operate under mild conditions with high selectivity, representing a green and sustainable alternative to traditional heavy-metal catalysts. researchgate.net Research in this area focuses on mimicking the active sites of enzymes to perform specific chemical transformations. anl.gov For derivatives of pyridyl-propiolates, bio-inspired systems could be designed to perform selective hydrogenations, oxidations, or C-C bond-forming reactions. For example, artificial catalysts containing a nickel atom surrounded by sulfur atoms have been developed to mimic hydrogenase enzymes for efficient proton reduction, a process where pyridine-containing ligands play a crucial role in proton docking. anl.gov The Bio-Inspired Light-Escalated Chemistry (BioLEC) Energy Frontier Research Center is actively exploring bio-inspired schemes to drive chemical reactions using light, which could be applied to activate the propiolate system for novel transformations. princeton.edu The development of such enzyme mimics could lead to highly efficient and environmentally benign methods for synthesizing valuable compounds from pyridyl-propiolate scaffolds.
Exploration of Unprecedented Reactivity Patterns and Chemical Space
The propiolate moiety in this compound is a versatile functional group, known to participate in a wide array of chemical reactions. A significant area of emerging research is the exploration of its participation in cycloaddition reactions to construct complex heterocyclic systems. For example, ethyl propiolate has been shown to react with 1-(propergyl)-pyridinium-3-olate in a regioselective 1,3-dipolar cycloaddition under ultrasonic irradiation to yield bicyclic nitrogen-containing structures. nih.govresearchgate.net This type of reaction is highly valuable for rapidly building molecular complexity from relatively simple starting materials.
Another studied reaction is the [3+2] cycloaddition between aryl azides and ethyl propiolate, which proceeds via a polar, single-step mechanism to form 1,4-disubstituted triazoles. mdpi.com Such reactions are fundamental to "click chemistry" and are instrumental in discovering new chemical entities. The concept of "exploring chemical space" involves using these and other novel reactions to generate large libraries of diverse molecules that can be screened for biological activity or material properties. nih.govdigitellinc.comnih.gov By systematically investigating the reactivity of this compound with various reaction partners, chemists can venture into uncharted areas of chemical space, potentially leading to the discovery of molecules with unique functions. nih.govnih.gov
| Reaction Type | Reactant Partner | Product Class | Significance |
| 1,3-Dipolar Cycloaddition | 1-(Propergyl)-pyridinium-3-olate | Bicyclic aza-compounds | Rapid construction of complex nitrogen heterocycles |
| [3+2] Cycloaddition | Aryl azides | 1,4-Triazoles | Access to "click chemistry" products for various applications |
Integration into Advanced Functional Materials Science
The field of materials science is constantly seeking new molecular building blocks to create materials with tailored properties. researchgate.net The rigid, conjugated structure of this compound makes it an attractive candidate for incorporation into advanced functional materials. The combination of the aromatic pyridine ring and the alkyne creates a π-conjugated system that can facilitate charge transport, a key property for electronic materials. The nitrogen atom also provides a site for coordination to metal centers, allowing for the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.
Optoelectronic and Nanomaterial Applications
A particularly promising future for pyridyl-propiolate derivatives lies in optoelectronics. The incorporation of pyridyl units into π-conjugated polymers has been shown to significantly influence their optical and electronic properties. rsc.org The orientation of the pyridine nitrogen atom within the polymer backbone can affect intermolecular aggregation and charge mobility. rsc.org Studies on oligomers containing pyridine linked to other heterocycles like thiophene have demonstrated their potential as helical structures with interesting optoelectronic characteristics. rsc.org
The alkyne functionality of this compound is particularly suited for creating conjugated polymers through polymerization or for attachment to other material components via click chemistry. Such polymers could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.com The ability to tune the electronic properties by modifying the pyridine ring or the ester group makes this class of compounds highly versatile for designing next-generation organic electronic materials. nih.gov
| Potential Application | Key Feature of this compound | Resulting Material Property |
| Organic Electronics (OLEDs, OPVs) | π-conjugated system (pyridine + alkyne) | Charge transport, light absorption/emission |
| Sensors | Pyridine nitrogen for binding analytes | Change in optical or electronic properties upon binding |
| Metal-Organic Frameworks (MOFs) | Pyridine nitrogen as a coordination site | Porous structures for catalysis or storage |
Interdisciplinary Research with Pharmaceutical and Polymer Sciences
The structural motifs present in this compound are of significant interest in both pharmaceutical and polymer sciences. The pyridine ring is a common feature in many approved drugs, and its derivatives are actively investigated for a wide range of therapeutic applications, including as anti-malarial agents. evitachem.comnih.gov The propiolate group serves as a versatile handle for chemical modification, allowing for the synthesis of diverse derivatives.
In polymer science, the alkyne group is a key functional group for modern polymerization techniques. It can undergo polymerization or be used in post-polymerization modification reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the straightforward attachment of the pyridyl-propiolate unit to polymer backbones, potentially imparting specific functions such as metal coordination, pH-responsiveness, or unique optical properties to the resulting material.
High-Throughput Synthesis and Screening of Derivatives
Modern drug and materials discovery heavily relies on the rapid synthesis and screening of large numbers of compounds. cijournal.ru this compound is an ideal scaffold for combinatorial chemistry and high-throughput synthesis. rsc.org Its reactive alkyne allows for a modular approach where a wide variety of functional groups can be introduced through reactions like the aforementioned cycloadditions or Michael additions. This enables the creation of large, diverse libraries of related compounds from a single starting material.
These libraries can then be subjected to high-throughput screening (HTS) to identify "hits" with desired biological activities or material properties. rsc.org For example, a library of pyridyl-propiolate derivatives could be screened against a panel of cancer cell lines or tested for their performance in electronic devices. nih.gov This combination of efficient, parallel synthesis and rapid screening accelerates the discovery process, paving the way for new pharmaceuticals and functional materials based on the this compound core.
Q & A
Q. What are the common synthetic routes for Ethyl 3-(4-Pyridyl)propiolate, and how do reaction conditions influence yield?
this compound can be synthesized via Sonogashira coupling , where a terminal alkyne reacts with a halogenated pyridine derivative under palladium/copper catalysis. For example, coupling ethyl propiolate with 4-bromopyridine in the presence of Pd(PPh₃)₂Cl₂ and CuI in a triethylamine/THF solvent system typically yields the target compound . Reaction parameters like catalyst loading (5-10 mol%), temperature (60-80°C), and solvent polarity significantly affect yield and purity. Lower yields (<50%) may arise from side reactions (e.g., homocoupling), which can be mitigated by degassing solvents to exclude oxygen .
Q. How can the structure of this compound be validated using spectroscopic methods?
- NMR : The -NMR spectrum shows characteristic signals: a triplet for the ester methyl group (~1.3 ppm, J=7 Hz), a quartet for the ethyl CH₂ (~4.2 ppm), and aromatic protons from the pyridyl ring (8.5-7.5 ppm). The alkyne proton is typically absent due to symmetry, but -NMR confirms the sp-hybridized carbon (~75-85 ppm) .
- IR : Strong absorption at ~2100–2200 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (ester C=O) .
- Mass Spectrometry : Molecular ion peak at m/z 193.2 (C₁₀H₁₁NO₃) with fragmentation patterns consistent with ester and pyridyl moieties .
Q. What are the key chemical properties influencing its reactivity in organic synthesis?
The alkyne group enables click chemistry (e.g., Huisgen cycloaddition) and nucleophilic additions, while the pyridyl ring participates in coordination chemistry (e.g., metal-ligand interactions) and electrophilic substitution. The ester group allows hydrolysis to carboxylic acids under acidic/basic conditions . Steric hindrance from the pyridyl ring may slow reactions at the alkyne terminus, requiring elevated temperatures or microwave-assisted synthesis .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound in heterocyclic synthesis?
Density Functional Theory (DFT) studies reveal that the alkyne’s electron-deficient nature (due to the ester’s electron-withdrawing effect) enhances reactivity in cycloadditions. For example, in furan synthesis, the alkyne reacts with carbonyl groups via [2+2] or [4+2] pathways, with activation energies ~25–30 kcal/mol. Solvent effects (e.g., DMF vs. THF) can lower energy barriers by stabilizing transition states through polar interactions .
Q. What strategies resolve contradictions in reported biological activity data for pyridylpropiolate derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often stem from:
- Structural analogs : Minor substituent changes (e.g., 4-pyridyl vs. 3-pyridyl) drastically alter binding to targets like kinase enzymes .
- Assay conditions : Varying pH or solvent (DMSO vs. aqueous buffer) affects compound solubility and aggregation states.
- Purity : HPLC-grade (>95%) samples are critical; impurities from incomplete coupling reactions (e.g., residual bromopyridine) may skew data .
Q. How do steric and electronic effects of the 4-pyridyl group influence catalytic applications?
In Pd-catalyzed cross-couplings, the 4-pyridyl group acts as a directing group, enhancing regioselectivity in C–H functionalization. The nitrogen’s lone pair coordinates with Pd, stabilizing intermediates. Steric bulk at the 4-position minimizes undesired β-hydride elimination, favoring Heck-type reactions . Computational studies show a 10–15% increase in reaction efficiency compared to phenyl analogs .
Q. What methodologies characterize its stability under storage and reaction conditions?
- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~160°C, with ester hydrolysis above 100°C in aqueous media .
- Light Sensitivity : UV-Vis studies indicate photodegradation under 254 nm light (t₁/₂ = 48 hours), necessitating amber vial storage .
- Oxidative Stability : The alkyne is susceptible to oxidation; inert atmospheres (N₂/Ar) and antioxidants (BHT) prolong shelf life .
Q. How is this compound utilized in synthesizing nitrogen-containing heterocycles?
It serves as a precursor for:
- Quinolines : Via base-promoted cyclization with aldehydes, yielding substituted quinolines (70–85% yield) .
- Pyrazoles : Alkyne-azide cycloaddition with hydrazines forms pyrazole derivatives with potential anticancer activity .
- Furans : Reaction with α-ketoesters under Au catalysis produces furan-3-carboxylates .
Q. What are the challenges in scaling up its synthesis, and how can they be addressed?
- Catalyst Cost : Pd-based catalysts are expensive; ligand-free CuI systems reduce costs but lower yields .
- Purification : Column chromatography is inefficient for large batches; recrystallization from ethanol/water improves scalability .
- Safety : Exothermic reactions require controlled heating (jacketed reactors) to prevent runaway exotherms .
Q. How do substituents on the pyridyl ring modulate electronic properties for material science applications?
Introducing electron-withdrawing groups (e.g., -CF₃) at the pyridyl 3-position increases the compound’s electron affinity, enhancing its utility in organic semiconductors. Cyclic voltammetry reveals a reduction potential shift of −0.3 V compared to unsubstituted derivatives, correlating with improved charge transport in OFETs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
